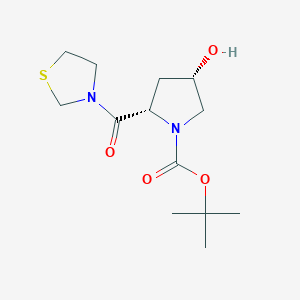
tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4S and its molecular weight is 302.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
The compound's IUPAC name is this compound, with the following structural formula:
This compound has been characterized for its stability and solubility properties, which are crucial for its biological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that thiazolidine derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains by inhibiting bacterial enzyme activity, particularly MurB, which is essential for bacterial cell wall synthesis .
- Anticancer Potential : Thiazolidine derivatives have been studied for their anticancer effects. The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer cell lines . Notably, it has demonstrated antiproliferative activity against prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Studies have shown that thiazolidinones can modulate inflammatory pathways and reduce cytokine release in vitro .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
- Modulation of Inflammatory Pathways : By affecting cytokine production and immune responses, the compound exhibits potential therapeutic benefits in inflammatory conditions.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Effects
In vitro experiments conducted on prostate cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis. Flow cytometry analysis demonstrated an increase in early apoptotic cells after treatment with varying concentrations of the compound .
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects highlighted that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a promising application in managing chronic inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJFRFFUZMDSS-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















